molecular formula C45H38N6O3 B1365269 N-Trityl Candesartan Ethyl Ester CAS No. 856414-35-2

N-Trityl Candesartan Ethyl Ester

Cat. No.: B1365269
CAS No.: 856414-35-2
M. Wt: 710.8 g/mol
InChI Key: SNFWGZOZIHMCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of N-Trityl Candesartan (B1668252) Ethyl Ester as a Key Synthetic Intermediate

The synthesis of complex pharmaceutical molecules like candesartan cilexetil involves a multi-step, convergent approach where different fragments of the molecule are prepared separately and then combined. clockss.org N-Trityl Candesartan Ethyl Ester is a crucial intermediate in many of these synthetic pathways. biocat.com Its formation represents a key milestone in the synthesis, where the core benzimidazole (B57391) structure is linked to the trityl-protected biphenyl-tetrazole moiety. google.com

In a typical synthetic route, a benzimidazole-7-carboxylate ester is alkylated with a trityl-protected bromomethyl biphenyl-tetrazole compound. clockss.orggoogle.com This step yields the N-Trityl Candesartan Ester. The ethyl ester group is often used in early-stage syntheses before being hydrolyzed to the corresponding carboxylic acid (N-Trityl Candesartan) and subsequently esterified to form the cilexetil prodrug moiety. clockss.org The presence of the trityl and ethyl ester groups allows for controlled chemical transformations on other parts of the molecule without unintended side reactions, making this compound a pivotal and stable intermediate that facilitates the efficient construction of the final drug substance. clockss.orgorganic-chemistry.org

Role of Protecting Groups in Complex Pharmaceutical Synthesis, with Focus on Triphenylmethyl (Trityl) Groups

In organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a reactive functional group to ensure it remains inert during a chemical reaction elsewhere on the molecule. organic-chemistry.org This strategy is fundamental to the synthesis of complex molecules like pharmaceuticals, preventing unwanted side reactions and improving yields. organic-chemistry.org

The triphenylmethyl (trityl) group is a bulky protecting group frequently used for alcohols, amines, and, in the case of sartan synthesis, the acidic tetrazole ring. clockss.orgorganic-chemistry.org The tetrazole ring in candesartan is nucleophilic and can undergo undesired alkylation during synthesis. The trityl group is introduced to block this reactivity. clockss.org Its large steric bulk provides effective protection. organic-chemistry.org Research, including single-crystal X-ray diffraction studies on intermediates for similar sartans, has shown that the trityl group preferentially attaches to the N-2 position of the tetrazole ring. researchgate.net This specific attachment is crucial for directing subsequent reactions correctly and preventing the formation of isomeric impurities. researchgate.net The trityl group is designed to be removed in a later step, a process known as deprotection, to reveal the functional tetrazole ring in the final active molecule. clockss.orgresearchgate.net

Overview of Chemical Challenges and Research Opportunities Related to this compound

Furthermore, the alkylation steps in the synthesis can sometimes result in a mixture of N-1 and N-2 alkylated regioisomers on the tetrazole ring, which are difficult to separate. researchgate.net The formation of other process-related impurities, such as those arising from the reagents used for esterification, has also been a subject of investigation. srce.hr

These challenges create significant research opportunities. A primary focus is the development of novel, more efficient, and "greener" synthetic routes for candesartan cilexetil. clockss.org Research aims to discover alternative protecting groups or deprotection conditions that are milder and produce fewer impurities, thereby increasing the purity and yield of the API. researchgate.netchemicalbook.com The development of catalytic systems for key bond-forming reactions and a deeper understanding of impurity formation profiles are active areas of research intended to make the synthesis of this important antihypertensive drug more atom-economical and sustainable. srce.hracs.org

Properties

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H38N6O3/c1-3-53-43(52)39-25-16-26-40-41(39)50(44(46-40)54-4-2)31-32-27-29-33(30-28-32)37-23-14-15-24-38(37)42-47-48-49-51(42)45(34-17-8-5-9-18-34,35-19-10-6-11-20-35)36-21-12-7-13-22-36/h5-30H,3-4,31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFWGZOZIHMCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H38N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475650
Record name N-Trityl Candesartan Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856414-35-2
Record name N-Trityl Candesartan Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Chemistry of N Trityl Candesartan Ethyl Ester

Retrosynthetic Analysis Leading to N-Trityl Candesartan (B1668252) Ethyl Ester

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. arxiv.org

Key Disconnections in the Retrosynthesis of N-Trityl Candesartan Ethyl Ester
Disconnection PointDescriptionResulting Precursors
C-N Bond (Benzimidazole-Biphenyl Linker)The most logical primary disconnection is the bond between the benzimidazole (B57391) nitrogen and the benzyl (B1604629) group of the biphenyl (B1667301) moiety. This is a standard N-alkylation disconnection.1. Ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate 2. 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
Benzimidazole RingThe benzimidazole core can be disconnected via the Phillips condensation, breaking it down into a diamine and a carboxylic acid equivalent.1. Ethyl 2,3-diaminobenzoate 2. An ethoxycarbonyl equivalent (e.g., diethyl carbonate or ethyl orthoformate)
Tetrazole RingThe tetrazole ring is typically formed from a nitrile precursor and an azide (B81097) source. The trityl group is a protecting group added to the tetrazole.1. 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile 2. An azide (e.g., sodium azide) and a trityl group source (trityl chloride)

Based on the retrosynthetic strategy, the synthesis of this compound relies on two principal precursor fragments:

The Benzimidazole Moiety : Ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate. The synthesis of this fragment often starts from simpler materials like 3-nitrophthalic acid. google.comresearchgate.net

The Biphenyl-Tetrazole Moiety : 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. nih.gov This key intermediate is built from 4'-methyl-2''-cyanobiphenyl, which undergoes cyclization to form the tetrazole, followed by trityl protection and benzylic bromination. researchgate.netgoogle.com

The ultimate starting materials for these precursors are often commodity chemicals such as 3-nitrophthalic acid, 2-cyanobiphenyl derivatives, and various reagents for cyclization and functional group manipulation. google.comresearchgate.net

Benzimidazole Moiety: The standard disconnection for the benzimidazole ring follows the logic of the Phillips condensation. This involves breaking the two C-N bonds of the imidazole (B134444) ring, leading back to an ortho-phenylenediamine derivative (ethyl 2,3-diaminobenzoate) and a source for the C2 carbon, which also carries the ethoxy group. rsc.org A common reagent for this is tetraethyl orthoformate or similar orthoesters. google.compatsnap.com

Tetrazole Moiety: The tetrazole ring is disconnected to a nitrile and an azide. The synthesis typically involves the [2+3] cycloaddition of an azide anion (like sodium azide) to a nitrile (4'-methyl-[1,1'-biphenyl]-2-carbonitrile). researchgate.netgoogle.com To prevent side reactions in subsequent steps, the tetrazole's acidic N-H proton is protected, most commonly with a triphenylmethyl (trityl) group. acs.org This protecting group is crucial as it prevents the tetrazole nitrogen from interfering with the N-alkylation of the benzimidazole.

Detailed Synthetic Pathways for this compound Construction

The forward synthesis builds upon the retrosynthetic plan, assembling the key fragments through a series of carefully controlled reactions.

The pivotal step in constructing the final backbone of this compound is the N-alkylation of the pre-formed benzimidazole ring with the biphenylmethyl bromide component. This reaction forms the crucial link between the two main heterocyclic systems.

The reaction is typically carried out under basic conditions to deprotonate the N-H of the benzimidazole, creating a nucleophilic nitrogen that attacks the electrophilic benzylic carbon of the bromide.

Typical Conditions for N-Alkylation in Candesartan Synthesis
BaseSolventTemperatureReported YieldReference
Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Room Temperature to 80°CModerate to Good nih.gov
Sodium Hydride (NaH)N,N-Dimethylformamide (DMF)Room Temperature to 60°CGood (e.g., 81%)
Triethylamine (NEt₃)Acetone or Acetonitrile (B52724) (MeCN)RefluxHigh (up to 95% for similar alkylations) nih.gov

The choice of base and solvent is critical to ensure high yield and minimize side products. Stronger bases like sodium hydride can offer faster reaction times, while weaker bases like potassium carbonate may require heating but are often easier to handle on a large scale. nih.gov

The formation of the ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate core is a multi-step process in itself. A common pathway starts with 3-nitrophthalic acid. google.com

Esterification : The di-acid is first esterified, often using methanol (B129727) and an acid catalyst, to produce a dimethyl ester. researchgate.net

Selective Hydrolysis/Rearrangement : Through controlled reactions, one ester group is selectively hydrolyzed or the molecule is rearranged to yield a mono-ester like 3-nitro-2-carboxyl methyl benzoate. google.comresearchgate.net

Amine Formation : The nitro group is then reduced to an amine. This is a critical step, often achieved through catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or with reducing agents like tin(II) chloride or zinc powder in acidic conditions. google.compatsnap.com This yields a 2,3-diaminobenzoate derivative.

Cyclization : The resulting diamine is cyclized to form the benzimidazole ring. This is commonly achieved by reacting it with an orthoester, such as tetraethyl orthoformate, in the presence of an acid catalyst like acetic acid. google.compatsnap.com This step introduces the C2 carbon and the 2-ethoxy group simultaneously.

These methods provide a reliable route to the substituted benzimidazole core required for the final coupling reaction. nih.gov

The ethyl ester group on the 7-position of the benzimidazole ring is essential for the final structure. This functionality is typically introduced very early in the synthetic sequence. It is often established during the preparation of the benzimidazole precursor itself. For instance, starting from 2-amino-3-nitrobenzoic acid, an esterification reaction with ethanol (B145695) under acidic conditions (Fischer esterification) would yield ethyl 2-amino-3-nitrobenzoate. chemicalbook.com This precursor would then be carried through the reduction and cyclization steps, preserving the ethyl ester group throughout the sequence to yield ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate directly. chemicalbook.comchemicalbook.com This strategy avoids the need for a late-stage esterification on a more complex molecule, which could be less efficient.

Compound Names

Abbreviated NameFull Chemical Name
This compoundEthyl 2-ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Candesartan Cilexetil(±)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Trityl ChlorideTriphenylmethyl chloride
Sodium AzideSodium azide
Potassium CarbonatePotassium carbonate
Sodium HydrideSodium hydride
N,N-DimethylformamideN,N-Dimethylformamide
Tetraethyl OrthoformateTetraethyl orthocarbonate
3-Nitrophthalic Acid3-Nitrophthalic acid
Tin(II) ChlorideTin(II) chloride
Raney NickelRaney nickel

Trityl Group Protection Strategies on the Tetrazole Ring

The protection of the tetrazole moiety in candesartan is essential to prevent side reactions during subsequent synthetic steps. The bulky trityl (triphenylmethyl) group is a commonly employed protecting group for the acidic proton of the tetrazole ring.

The tetrazole ring of candesartan possesses two nitrogen atoms (N-1 and N-2) available for alkylation, leading to the potential formation of two distinct regioisomers upon tritylation. The selective formation of the desired isomer is a significant challenge in the synthesis of candesartan and its derivatives. Generally, the alkylation of 5-substituted-1H-tetrazoles can result in a mixture of N-1 and N-2 alkylated products. researchgate.net

The ratio of these isomers is influenced by several factors, including the steric hindrance of the substituent on the tetrazole ring, the nature of the alkylating agent, and the reaction conditions. A proposed rationale for the observed regioselectivity is based on the difference in the mechanism between first-order (SN1) and second-order (SN2) nucleophilic substitutions. rsc.org

In the context of candesartan, the tritylation is typically aimed at the N-2 position. Conventional methods for achieving N-2 tritylation have involved reacting the tetrazole with triphenylmethyl chloride in the presence of a base like sodium hydroxide (B78521) or an alkylamine. google.com However, to improve industrial applicability and regioselectivity, alternative methods have been explored. One such method employs trityl alcohol as the tritylating agent in the presence of an acid catalyst, which has been found to favorably achieve N-2 tritylation. google.com The choice of acid catalyst can range from inorganic acids like sulfuric acid and hydrochloric acid to organic acids. google.com

The differentiation between the N-1 and N-2 isomers is crucial for quality control and can be achieved using advanced analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. researchgate.net

Optimization of Reaction Conditions and Process Parameters

To ensure an efficient and cost-effective synthesis of this compound, optimization of various reaction parameters is paramount. This includes a careful selection of solvents, catalysts, and the control of temperature and pressure.

The solvent can also play a critical role in controlling regioselectivity. Preliminary studies on other heterocyclic systems have shown that a change in solvent, for example from dichloromethane (B109758) to dimethylsulfoxide, can lead to a reversal in regioselectivity. researchgate.net For the tritylation of candesartan, the selection of an appropriate solvent system is crucial for maximizing the formation of the desired N-2 isomer and minimizing impurities. The use of solvent mixtures is also a common strategy to fine-tune the reaction environment.

Table 1: Solvents Used in Candesartan Synthesis Intermediates

Reaction Step Solvent(s) Reference
N-alkylation (Tritylation) N,N-dimethylformamide (DMF) google.com
N-alkylation Acetonitrile (MeCN) clockss.org
Reductive Cyclization Ethyl Acetate (B1210297) (EtOAc) clockss.org
Ring Closure Toluene clockss.org

Catalysts are fundamental in directing the reaction towards the desired product with high efficiency. In the synthesis of this compound and related intermediates, both base and acid catalysis are employed.

Inorganic bases such as potassium carbonate (K2CO3) are commonly used to facilitate N-alkylation reactions. clockss.orggoogle.com For the regioselective N-2 tritylation, acid catalysts like concentrated sulfuric acid have been shown to be effective when using trityl alcohol as the tritylating agent. google.com

Phase-transfer catalysis (PTC) represents a powerful technique to enhance the rate of reaction between reactants present in immiscible phases. acsgcipr.org In the context of tetrazole alkylation, PTC using catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be investigated to improve the efficiency of the tritylation step, potentially leading to milder reaction conditions and improved yields. researchgate.net The use of PTC can also allow for the use of more environmentally benign solvents and inorganic bases. acsgcipr.org

Table 2: Catalytic Systems in Candesartan Synthesis

Reaction Type Catalyst Role Reference
N-alkylation Potassium Carbonate (K2CO3) Base clockss.orggoogle.com
N-2 Tritylation Sulfuric Acid (H2SO4) Acid Catalyst google.com
N-alkylation Tetrabutylammonium Bromide (TBAB) Phase-Transfer Catalyst researchgate.net
Reduction Stannous Chloride (SnCl2) Reducing Agent clockss.org
Reduction Raney Nickel Hydrogenation Catalyst google.com

Temperature and pressure are critical parameters that must be carefully controlled to ensure the desired reaction outcome and minimize the formation of byproducts. For instance, the synthesis of a 2-amino-3-nitro-benzoic acid methyl ester intermediate involves raising the temperature to 50°C for an extended period. patsnap.com In contrast, the subsequent cyclization to form the benzimidazole ring is often conducted at room temperature. google.compatsnap.com

The reduction of a nitro group in the synthesis of a candesartan precursor is carried out at an elevated temperature of 60°C. clockss.org Some steps, such as catalytic hydrogenation, may require the application of pressure. For example, a hydrogenation step in the synthesis of a key intermediate is performed under a hydrogen pressure of 3 atmospheres at room temperature. google.com Precise control of these parameters is essential for achieving consistent results and high product quality on an industrial scale.

The choice of reagents and reaction conditions at each step is critical. For example, the reduction of a nitro group using stannous chloride dihydrate in ethyl acetate at 60°C resulted in a 95% yield of the corresponding amino intermediate. clockss.org Purification of intermediates and the final product is also crucial. A method for refining trityl-candesartan has been developed which involves pulping the crude product in a specific solvent, followed by recrystallization to achieve a purity of up to 99.9%. google.com The careful selection of crystallization solvents, such as methanol or a mixture of ethyl acetate and petroleum ether, is vital for removing impurities and isolating the product in high purity. clockss.orggoogle.com

One-Pot Synthetic Strategies Involving this compound as an Unisolated Intermediate

Conventional multi-step syntheses of candesartan often involve the isolation and purification of several intermediates, leading to increased production time, solvent consumption, and cost, as well as potential yield losses at each stage. One-pot syntheses, where sequential reactions are carried out in the same reactor without isolating the intermediates, offer a significant advantage. In the context of candesartan synthesis, strategies have been devised where this compound is generated and then directly converted to the final product or a late-stage precursor in the same reaction vessel.

The general reaction scheme for this one-pot synthesis can be represented as follows:

Step 1: Formation of this compound (in-situ)

The initial step involves the reaction of ethyl 2-ethoxy-1-((2'-cyanobiphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (a tritylated precursor) with an azide source, typically an organotin azide like tributyltin azide, to form the tetrazole ring. This reaction is generally carried out in a high-boiling organic solvent. google.comgoogle.com

Step 2: In-situ Hydrolysis

Following the formation of this compound, the reaction mixture is treated with a base, such as sodium hydroxide, to facilitate the hydrolysis of the ethyl ester and the removal of the trityl protecting group, yielding candesartan. google.comgoogle.com The final product is then isolated through acidification and filtration. google.comgoogle.com

Detailed research findings from patent literature outlining the reaction conditions for these one-pot strategies are summarized in the following tables.

Table 1: Reaction Conditions for the One-Pot Synthesis of Candesartan via this compound Intermediate

ParameterDetailsReference
Starting Material Ethyl 2-ethoxy-1-((2'-cyanobiphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Tritylated) google.comgoogle.com
Reagents Tributyltin azide, Sodium Hydroxide google.comgoogle.com
Solvent o-xylene google.comgoogle.com
Temperature Reflux for tetrazole formation; 50-65 °C for hydrolysis google.comgoogle.com
Reaction Time 20-24 hours for tetrazole formation google.comgoogle.com
Outcome Candesartan (formed via unisolated this compound) google.comgoogle.com

Table 2: Detailed Reagents and Solvents in the One-Pot Synthesis

Reaction StepReagent/SolventFunctionReference
Tetrazole Formation Tributyltin azideAzide source for tetrazole ring formation google.comgoogle.com
o-xyleneHigh-boiling solvent google.comgoogle.com
Hydrolysis Sodium HydroxideBase for ester hydrolysis and detritylation google.comgoogle.com
WaterSolvent for hydrolysis google.comgoogle.com
Work-up Hydrochloric AcidAcidification to precipitate the final product google.comgoogle.com
Ethyl acetateExtraction solvent google.comgoogle.com

The industrial advantage of such a one-pot process is significant. It eliminates the need to distill the reaction mass containing hazardous azides to isolate the candesartan ester intermediate. google.comgoogle.com By carrying out the hydrolysis step in-situ, the process becomes safer, more efficient, and more economically viable for large-scale production. google.comgoogle.com These strategies underscore the continuous efforts in process chemistry to refine the synthesis of active pharmaceutical ingredients like candesartan, with a focus on procedural simplicity and improved safety profiles.

Impurity Profiling and Chemical Control Strategies in N Trityl Candesartan Ethyl Ester Synthesis

Identification and Characterization of Process-Related Impurities Originating from N-Trityl Candesartan (B1668252) Ethyl Ester

The synthesis of N-Trityl Candesartan Ethyl Ester is a multi-step process that can generate a variety of impurities. These can be broadly categorized into regioisomeric impurities, byproducts from incomplete or side reactions, and degradation products.

Regioisomeric impurities are molecules that have the same molecular formula but differ in the spatial arrangement of their atoms. In the synthesis of candesartan intermediates, these often arise from the alkylation of the tetrazole ring, which can occur at either the N-1 or N-2 position. researchgate.net

N-1 vs. N-2 Ethylated Candesartan Derivatives : During the synthesis, undesired alkylation of the tetrazole ring can lead to the formation of N-1 and N-2 ethylated regioisomeric impurities. researchgate.net The differentiation between these isomers is crucial for quality control and has been achieved using 1D and 2D NMR experiments. researchgate.net

N2-Trityl Candesartan Ethyl Ester Methoxy (B1213986) Analog : This impurity is characterized by the presence of a methoxy group instead of an ethoxy group on the benzimidazole (B57391) ring. chemicea.com Its formation highlights the potential for variability in the starting materials or reagents used in the synthesis.

Impurity NameMolecular FormulaMolecular Weight (g/mol)Common Origin
N-1 Ethyl CandesartanC26H24N6O3468.50Adverse alkylation of the tetrazole ring researchgate.net
N-2 Ethyl CandesartanC26H24N6O3468.51Adverse alkylation of the tetrazole ring researchgate.netsimsonpharma.com
N2-Trityl Candesartan Ethyl Ester Methoxy AnalogC44H36N6O3696.81Use of methoxy-containing starting materials or reagents chemicea.com

The complexity of the synthesis pathway for this compound provides multiple opportunities for the formation of impurities due to incomplete reactions, side reactions, or over-reactions.

Incomplete Reactions : Unreacted starting materials or intermediates can remain in the final product if the reaction does not go to completion. For example, N-Trityl Candesartan can persist if the esterification step is incomplete. synzeal.com

Side Reactions : An example of a side reaction is the formation of a chloroalkyl carbonate ester analogue of the intermediate. srce.hr This can occur during the esterification of trityl candesartan with reagents like 1-chloroethyl cyclohexyl carbonate. srce.hr

Over-Reactions : These can lead to the formation of impurities such as N-Trityl Candesartan Trityl Ester, where an additional trityl group is added. simsonpharma.com

Impurity NameMolecular FormulaMolecular Weight (g/mol)Formation Pathway
N-Trityl CandesartanC43H34N6O3682.77Incomplete esterification simsonpharma.comsynzeal.com
1-(((1-chloroethoxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylateNot specifiedNot specifiedSide reaction during esterification srce.hr
N-Trityl Candesartan Trityl EsterC62H48N6O3925.09Over-reaction leading to double tritylation simsonpharma.com

The chemical intermediates in the synthesis of candesartan can be susceptible to degradation under certain conditions, leading to the formation of impurities.

Hydrolysis Products : The ester group in this compound can be hydrolyzed back to the carboxylic acid (N-Trityl Candesartan) under acidic or basic conditions.

Detritylation Products : The trityl protecting group can be cleaved prematurely, leading to the formation of Candesartan Ethyl Ester. This is a significant concern during purification and isolation steps.

Impurity NameMolecular FormulaMolecular Weight (g/mol)Formation Pathway
N-Trityl CandesartanC43H34N6O3682.77Hydrolysis of the ethyl ester simsonpharma.comsynzeal.com
Candesartan Ethyl EsterNot specifiedNot specifiedPremature detritylation

Mechanistic Understanding of Impurity Formation Pathways

A thorough understanding of the mechanisms by which impurities are formed is essential for developing effective control strategies.

The trityl group is typically removed under acidic conditions. researchgate.net These conditions can also lead to the hydrolysis of other functional groups within the molecule, such as the ethoxy group on the benzimidazole moiety. acs.org For instance, heating in aqueous hydrochloric acid can lead to the formation of degradation products. researchgate.net The lability of the trityl group means that even the conditions within an ion source during mass spectrometry analysis can cause its fragmentation. srce.hr

Esterification : The esterification of N-Trityl Candesartan to form the ethyl ester can be a source of impurities. The use of certain reagents, such as 1-chloroethyl cyclohexyl carbonate, has been linked to the formation of chloroalkyl carbonate ester analogues. srce.hr The presence of impurities in the esterifying agent itself, like bis(1-chloroethyl) carbonate, can directly lead to the formation of related impurities in the product. srce.hr

Benzimidazole Cyclization : The formation of the benzimidazole ring is a key step in the synthesis. This is typically achieved through the cyclization of a diamine precursor. rsc.org Side reactions during this process can lead to the formation of various impurities. For example, if the cyclization is incomplete, the uncyclized intermediate may be carried through to the final product. The conditions for cyclization, which can involve heating, may also promote other side reactions or degradation. google.com A novel synthetic route has been proposed where the benzimidazole ring formation is the last step, which may help to avoid certain impurities. clockss.org

Advanced Analytical Methodologies for Impurity Detection and Quantification

The rigorous standards of pharmaceutical manufacturing necessitate sophisticated analytical techniques to identify and quantify impurities. The development of robust analytical methods is a critical step in ensuring the quality of this compound.

Development of Specific Chromatographic Methods for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling in pharmaceutical synthesis. For this compound and its subsequent conversion to Candesartan Cilexetil, Ultra High-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool. nih.govresearchgate.netresearchgate.netnih.gov UPLC methods offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, improved sensitivity, and reduced analysis time, which are crucial for a comprehensive impurity profile. nih.gov

A typical UPLC method for analyzing impurities related to Candesartan Cilexetil, which would also be applicable to its tritylated intermediate, employs a gradient elution on a C18 reversed-phase column. nih.govresearchgate.netresearchgate.netnih.gov For instance, a method might use a mobile phase consisting of a phosphate (B84403) buffer at a controlled pH and acetonitrile (B52724). nih.govresearchgate.netnih.gov The use of a gradient, where the proportion of the organic solvent (acetonitrile) is increased over time, allows for the separation of a wide range of impurities with varying polarities. nih.govresearchgate.netresearchgate.net

Detection is commonly performed using ultraviolet (UV) detectors at multiple wavelengths, such as 210 nm and 254 nm, to ensure the detection of all potential impurities, as some may have different chromophores. nih.govresearchgate.netresearchgate.net For example, impurities like Trityl Alcohol, a potential process-related impurity from the deprotection step of this compound, are monitored at 210 nm. nih.govresearchgate.net The development of these methods involves a systematic approach to optimize various parameters, including the column type, mobile phase composition, pH, gradient slope, and temperature, to achieve the desired separation of all known and potential unknown impurities. chromatographyonline.com

Table 1: Example of a UPLC Method for Impurity Profiling

ParameterConditionRationale
Instrument Waters Acquity UPLC SystemProvides high pressure and low dispersion for optimal separation with sub-2 µm particles. nih.govresearchgate.net
Column BEH Shield RP18 (e.g., 100 mm x 2.1 mm, 1.7 µm)C18 stationary phase offers good retention for non-polar compounds; sub-2 µm particles enhance efficiency. nih.govresearchgate.net
Mobile Phase A 0.01 M Phosphate Buffer (pH 3.0)Buffered aqueous phase to control ionization of acidic and basic analytes, improving peak shape. nih.govresearchgate.netnih.gov
Mobile Phase B 95% Acetonitrile / 5% WaterOrganic modifier to elute non-polar compounds. nih.govresearchgate.netnih.gov
Gradient Timed program increasing %BSeparates a wide range of impurities with different polarities within a single run. nih.govresearchgate.net
Flow Rate (e.g., 0.4 mL/min)Optimized for the column dimensions and particle size to ensure high resolution. researchgate.net
Detection UV at 210 nm & 254 nmDual wavelength detection ensures all impurities are monitored, including those with weak chromophores at 254 nm. nih.govresearchgate.net
Column Temp. (e.g., 30 °C)Temperature control ensures reproducible retention times and selectivity. researchgate.net

Use of Reference Standards for Accurate Impurity Identification

The accurate identification and quantification of impurities are impossible without well-characterized reference standards. synzeal.com These standards are pure samples of potential impurities that can arise during the synthesis or degradation of the API. synzeal.comveeprho.com For the synthesis of this compound, this includes starting materials, by-products, and degradation products.

Pharmaceutical reference standard suppliers offer a range of impurities related to Candesartan synthesis. synzeal.comsynzeal.comhtsbiopharma.compharmaffiliates.com These include compounds like Candesartan Ethyl Ester, Trityl Alcohol, and various N-alkylated derivatives. nih.govresearchgate.netpharmaffiliates.com The availability of these standards is crucial for method development, validation, and routine quality control. synzeal.comsynzeal.com They are used to confirm the identity of peaks in a chromatogram by comparing retention times and for calibrating the analytical method to accurately quantify the level of each impurity. researchgate.net

In many cases, potential impurities are synthesized and isolated in-house. For example, studies on Candesartan Cilexetil have detailed the synthesis and structural elucidation of various impurities using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures. researchgate.net These characterized compounds then serve as primary reference standards.

Table 2: Key Impurities and Reference Standards in Candesartan Synthesis

Compound NameCAS NumberMolecular FormulaRole/Origin
This compound856414-35-2C₄₅H₃₈N₆O₃Key protected intermediate. pharmaffiliates.comchemicalbook.com
Candesartan Ethyl Ester150058-27-8C₂₅H₂₂N₆O₃Potential deprotected impurity. synzeal.com
Trityl Alcohol76-84-6C₁₉H₁₆OBy-product from the detritylation step. pharmaffiliates.com
N-Trityl Candesartan894806-43-0C₄₃H₃₄N₆O₃Related tritylated impurity. pharmaffiliates.com
Candesartan139481-59-7C₂₄H₂₀N₆O₃Deprotected and de-esterified impurity. alsachim.com
Candesartan N1-Trityl Ethyl Ester856414-35-2C₄₅H₃₈N₆O₃Isomeric impurity of the main intermediate. pharmaffiliates.com

Strategies for Impurity Minimization and Control in Chemical Processes

Controlling impurities is a proactive process that begins with the design of the synthetic route and continues through to the final purification steps.

Optimization of Reaction Parameters to Suppress Undesired Side Reactions

The formation of impurities in the synthesis of this compound can be significantly minimized by optimizing reaction conditions. Each step in the synthesis, from the initial N-alkylation to the introduction of the trityl protecting group, presents opportunities for side reactions.

For instance, in a convergent synthesis approach for Candesartan Cilexetil, the N-alkylation of an aniline (B41778) derivative with 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole is a key step. clockss.org The reaction conditions, such as the choice of base (e.g., K₂CO₃), solvent (e.g., acetonitrile), and temperature, are carefully controlled to maximize the yield of the desired product and minimize the formation of over-alkylated or other by-products. clockss.org Similarly, the detritylation of the final intermediate is often carried out under strong acidic conditions, which can lead to the formation of degradation products if not carefully controlled. clockss.org

Research into the synthesis of key candesartan intermediates has focused on developing practical and efficient methods that reduce impurity formation. acs.orgresearchgate.net This includes strategies like introducing protecting groups at specific stages and choosing reaction pathways that avoid harsh conditions or the formation of difficult-to-remove impurities. clockss.orgpatsnap.com

Implementation of Purification Techniques for Intermediate and Final Products

Even with optimized reaction conditions, some level of impurity is inevitable. Therefore, robust purification techniques are essential for both the intermediate, this compound, and the final API. Crystallization and chromatography are the most common methods employed.

A patented method for refining trityl-candesartan (a closely related intermediate) highlights a two-step purification process. google.com Initially, the crude product is subjected to slurrying in a first solvent, such as methanol (B129727), to remove some impurities. google.com The resulting solid is then dissolved in a second solvent, like ethyl acetate (B1210297) or tetrahydrofuran (B95107), followed by anti-solvent crystallization with acetonitrile. google.com This process of dissolving the compound in a good solvent and then adding a poor solvent (anti-solvent) induces crystallization and can be highly effective in purifying the product. researchgate.net This method has been shown to increase the purity of trityl-candesartan to over 99.9%, significantly reducing levels of impurities like ditrityl candesartan and the ethyl ester analog. google.com

Recrystallization from a suitable solvent system is another powerful technique. For the final Candesartan Cilexetil product, recrystallization from an ethyl acetate-petroleum ether mixture has been shown to yield a product with a purity of 99.1% by HPLC. clockss.org The choice of solvents is critical and is determined through solubility studies to find a system that dissolves the product at a higher temperature but allows it to crystallize out in a pure form upon cooling, leaving impurities behind in the mother liquor.

Table 3: Purification of Trityl-Candesartan Intermediate

StepProcessSolventsResult
Initial Crude Product --Purity: 91.5%; Impurities: Ditrityl Candesartan (4.5%), Candesartan (2.6%), Trityl Candesartan Ethyl Ester (1.1%). google.com
Purification Step 1 SlurryingMethanolRemoves certain soluble impurities. google.com
Purification Step 2 RecrystallizationEthyl Acetate / AcetonitrileThe solid from step 1 is dissolved in ethyl acetate and then crystallized by adding acetonitrile as an anti-solvent. google.com
Final Product --Purity: 99.93%; Impurities: Ditrityl Candesartan (0.01%), Candesartan (0.03%), Trityl Candesartan Ethyl Ester (0.01%). google.com

Theoretical and Mechanistic Investigations of Reactions Involving N Trityl Candesartan Ethyl Ester

Computational Chemistry Studies on Reaction Pathways and Energetics

Computational chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the mapping of reaction pathways from reactants to products through transition states. While specific computational studies exclusively on the reaction pathways of N-Trityl Candesartan (B1668252) Ethyl Ester are not extensively documented in public literature, the principles can be understood by examining theoretical studies on related systems, such as the N-alkylation and deprotection of tetrazoles and the metabolism of candesartan itself.

The formation of N-Trityl Candesartan Ethyl Ester involves the N-alkylation of a tetrazole ring. Computational studies on similar N-alkylation reactions of 5-substituted tetrazoles using Density Functional Theory (DFT) have been performed to understand the reaction mechanisms and energetics. mdpi.com These studies help in examining the molecular reactivity of the reactants and products. mdpi.com

Another critical reaction is the deprotection of the trityl group from the tetrazole nitrogen, a key step in the synthesis of candesartan. The trityl group is a crucial protecting group for the 1H-tetrazole moiety in the synthesis of sartans. thieme.de Research has focused on developing efficient methods for its removal. thieme.deresearchgate.net Theoretical studies can model the reaction coordinates for various deprotection methods, such as acidic or reductive cleavage, to determine the activation barriers and reaction enthalpies. For instance, studies on the deprotection of N-tritylamines under acidic conditions have shown that the reaction proceeds via a simple SN1 mechanism. acgpubs.org Computational models could be employed to compare the energetics of different deprotection strategies for N-trityl tetrazoles, guiding the selection of the most efficient and selective method.

Furthermore, theoretical studies have been conducted on the metabolism of angiotensin receptor blockers like candesartan. ntu.edu.iq These computational investigations predict the most stable metabolites and explore the bioactivation processes. ntu.edu.iq For candesartan, metabolism can involve ester hydrolysis. ntu.edu.iq Computational chemistry can model the energetics of such hydrolytic pathways, providing insights into the stability of the ethyl ester group in this compound under physiological conditions.

Quantum Chemical Analysis of Regioselectivity in N-Tritylation and N-Alkylation of the Tetrazole Ring

The tetrazole ring in candesartan possesses two nitrogen atoms (N-1 and N-2) that can be alkylated, leading to the formation of two different regioisomers. The selective synthesis of the desired isomer is a significant challenge in the production of candesartan and its derivatives. Quantum chemical analysis has proven to be an invaluable tool for understanding and predicting the regioselectivity of N-alkylation in 5-substituted tetrazoles.

The regioselectivity of the alkylation of 5-substituted 1H-tetrazoles is influenced by more than just steric hindrance. rsc.org A key factor is the difference in the reaction mechanism, which can be a first-order or second-order nucleophilic substitution. rsc.org DFT calculations have been employed to study the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, revealing the formation of two separable regioisomers. mdpi.com The structures of these isomers were confirmed using NMR spectroscopy, and the experimental product ratio was found to be in agreement with the computational predictions. mdpi.com

In general, for 5-substituted tetrazoles, the 2,5-disubstituted isomer is often preferentially formed. rsc.orgorganic-chemistry.org This preference can be explained by analyzing the electronic properties of the tetrazole anion. Quantum chemical calculations can determine the atomic charges, frontier molecular orbital (HOMO and LUMO) densities, and electrostatic potential maps of the tetrazole tautomers and their corresponding anions. These calculations often reveal that the N-2 position is more nucleophilic and thus more prone to alkylation.

The choice of alkylating agent and reaction conditions also plays a crucial role and can be rationalized through computational models. For instance, the use of different alkylating agents can shift the regioselectivity, a phenomenon that can be explored by modeling the respective transition states and their activation energies.

ParameterN-1 PositionN-2 PositionInfluencing Factors
Nucleophilicity Generally lowerGenerally higherElectronic effects of the 5-substituent, solvent effects
Steric Hindrance Can be significant with bulky substituentsGenerally less sterically hinderedSize of the alkylating agent and the 5-substituent
Thermodynamic Stability of Product Can be the more stable isomer in some casesOften the thermodynamically favored productConjugation and hyperconjugation effects

Fundamental Studies on the Gas-Phase Chemistry and Ion Fragmentation of Tetrazole Derivatives

The gas-phase chemistry of tetrazole derivatives is of fundamental interest and has practical implications for their analysis by mass spectrometry. Electrospray ionization (ESI) mass spectrometry is a powerful technique for the structural elucidation of these compounds, and understanding their fragmentation patterns is crucial for their identification.

In the gas phase, 5-substituted 1H-tetrazoles can exist in two tautomeric forms, the 1H- and 2H-tautomers. nih.gov High-level ab initio studies have shown that while the 1H-tautomer is predominant in solution, the 2H-tautomer is more stable in the gas phase. nih.gov This tautomeric preference in the gas phase significantly influences the subsequent fragmentation pathways upon ionization.

Theoretical studies, often using high-level procedures like W1, have investigated the thermal decomposition and interconversion of tetrazole isomers. nih.govresearchgate.net These studies reveal that the barriers for monomolecular tautomeric transformations are high, but they are significantly lowered in the presence of hydrogen-bonded complexes, which are relevant in the condensed phase. researchgate.net In the gas phase, unimolecular decomposition is more likely.

The fragmentation of protonated tetrazole derivatives in the mass spectrometer has been studied both experimentally and computationally. nih.gov For 1,5-disubstituted tetrazoles, common fragmentation pathways include the extrusion of small neutral molecules like N2 or HN3. nih.gov The specific fragmentation pattern is highly dependent on the nature of the substituents on the tetrazole ring. nih.gov Theoretical calculations can model the potential energy surfaces for these fragmentation reactions, helping to rationalize the observed product ions and propose detailed fragmentation mechanisms.

For instance, the fragmentation of 5-allyloxy-1-aryl-tetrazoles under electron impact mass spectrometry has been shown to be heavily influenced by the electronic effects of the substituents. nih.gov The correlation between fragmentation patterns observed in mass spectrometry and those from UV-induced fragmentation suggests common underlying mechanistic pathways. nih.gov

Compound ClassKey Fragmentation PathwaysTheoretical Insights
5-Substituted 1H-Tetrazoles Loss of N2, Loss of HN3The stability of the resulting carbocation or nitrene radical cation determines the favored pathway.
1,5-Disubstituted Tetrazoles Extrusion of CHN2 or N3, Elimination of N2 or CHNSubstituent effects play a major role in directing the fragmentation.
Protonated Sartans Cleavage of the ester linkage, fragmentation of the tetrazole ringTheoretical calculations help confirm the structure of key product ions.

Synthesis and Characterization of Novel N Trityl Candesartan Ethyl Ester Derivatives and Analogs

Exploration of Chemical Modifications on the Ethyl Ester Moiety

The ethyl ester group in N-Trityl Candesartan (B1668252) Ethyl Ester is a crucial functional group that can be subjected to various chemical modifications to produce a range of derivatives. These modifications can influence the compound's physicochemical properties, such as solubility and reactivity, and can lead to the formation of novel analogues with potentially altered biological activity profiles upon deprotection.

Research in this area has led to the synthesis and characterization of several derivatives where the ethyl group is replaced by other alkyl or aryl groups. For instance, the synthesis of N-Trityl Candesartan Methyl Ester and N-Trityl Candesartan Trityl Ester has been reported. synzeal.compharmaffiliates.com The synthesis of these analogues typically follows a similar pathway to that of the ethyl ester, involving the esterification of the carboxylic acid precursor of N-Trityl Candesartan with the corresponding alcohol.

The general synthetic approach involves the reaction of N-trityl candesartan with an appropriate alkyl halide or alcohol under suitable conditions. For example, the synthesis of the methyl ester can be achieved using methanol (B129727) in the presence of an acid catalyst. The trityl ester, on the other hand, involves the reaction with trityl chloride. These reactions yield the desired ester derivatives, which can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their structure and purity.

The following table summarizes some of the key N-Trityl Candesartan ester derivatives that have been synthesized:

Derivative NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
N-Trityl Candesartan Ethyl EsterC45H38N6O3710.821797985-81-9
N-Trityl Candesartan Methyl EsterC44H36N6O3696.801797136-91-4
N-Trityl Candesartan Trityl EsterC62H48N6O3925.081797113-00-8

This table is generated based on data from available chemical supplier and patent literature.

Synthesis of N-Tritylated Candesartan Analogues for Structure-Reactivity Relationship Studies

To investigate the structure-reactivity relationships of N-tritylated candesartan derivatives, a series of analogues with modifications at various positions of the candesartan scaffold have been synthesized. These studies are crucial for understanding how different functional groups affect the chemical behavior and stability of the molecule, which can provide valuable insights for the optimization of the synthesis process.

Furthermore, the synthesis of impurities found during the production of candesartan cilexetil has been a subject of investigation to understand their formation mechanisms and to develop strategies to minimize their presence in the final product. These impurity standards, which are structurally related to this compound, are essential for analytical method development and validation.

The characterization of these analogues is typically performed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compounds, while NMR (¹H and ¹³C) and MS are employed for structural elucidation.

A study on the synthesis of candesartan cilexetil described a novel and convergent synthetic route where the cleavage of the N-Boc and N-trityl protective groups were carried out simultaneously. clockss.org This approach highlights the importance of understanding the reactivity of the protected intermediates to devise more efficient synthetic strategies.

The following table presents some of the synthesized N-tritylated candesartan analogues:

Analogue NameMolecular FormulaMolecular Weight ( g/mol )Key Modification
This compound Methoxy (B1213986) AnalogC44H36N6O3696.80Methoxy group instead of ethoxy group
N-Trityl CandesartanC43H34N6O3682.77Free carboxylic acid instead of ethyl ester
N-Trityl Candesartan CilexetilC52H48N6O6853.00Cilexetil ester group

This table is generated based on data from available chemical supplier and patent literature.

While direct quantitative structure-reactivity relationship studies on a series of N-tritylated candesartan analogues are not extensively reported in publicly available literature, the synthesis of these varied structures provides a foundation for such investigations.

Development of Alternative Protecting Group Strategies for the Tetrazole Ring

One potential alternative to the trityl group is the p-methoxybenzyl (PMB) group. The PMB group is known to be cleaved under oxidative conditions or by using strong acids, offering a different set of deprotection options compared to the trityl group. While no direct comparative studies of trityl versus PMB have been found specifically for candesartan synthesis in the available literature, the general properties of the PMB group make it a viable candidate for investigation.

Another approach to modifying the deprotection step involves the use of Lewis acids. A patent has described an improved deprotection reaction for the trityl group from the tetrazolyl moiety of a candesartan derivative using a Lewis acid, such as zinc chloride, in a polar organic solvent. nih.gov This method is claimed to lead to candesartan with high purity. Another patent discloses a method for removing the trityl protecting group using an insoluble weak acid, such as montmorillonite, as a catalyst in a mixture of a polar aprotic solvent and methanol. google.com This method is reported to have low cost, few by-products, and high-quality products.

The development of new protecting groups and deprotection methods is an ongoing area of research in medicinal and process chemistry. The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule.

The following table summarizes some of the protecting groups and deprotection strategies discussed:

Protecting GroupDeprotection ConditionsPotential Advantages
Trityl (Triphenylmethyl)Strong acid (e.g., HCl)Steric bulk provides effective protection.
Trityl (Triphenylmethyl)Lewis acid (e.g., ZnCl2)Potentially milder conditions, high purity. nih.gov
Trityl (Triphenylmethyl)Insoluble weak acid (e.g., Montmorillonite)Low cost, few by-products, simple work-up. google.com
p-Methoxybenzyl (PMB)Oxidative (e.g., DDQ) or strong acidOrthogonal deprotection strategies possible.

This table is generated based on information from the referenced literature.

The exploration of these alternative strategies is crucial for the development of more efficient, cost-effective, and environmentally friendly manufacturing processes for candesartan and other sartan-class drugs.

Review of Patent Literature on N Trityl Candesartan Ethyl Ester Process Chemistry

Analysis of Patented Synthetic Routes for N-Trityl Candesartan (B1668252) Ethyl Ester as an Intermediate

The synthesis of N-Trityl Candesartan Ethyl Ester is a multi-step process that has been approached in various ways in the patent literature. One of the comprehensive routes is detailed in patent CN101323610A, which outlines a five-step synthesis to obtain the trityl candesartan intermediate google.compatsnap.comgoogle.com. This process begins with the preparation of 2-methyl formate-6-nitro-benzoic acid from 3-nitrophthalic acid and methanol (B129727) in the presence of thionyl chloride google.compatsnap.com. This is followed by the formation of 2-amino-3-nitro-benzoic acid methyl ester, reduction to 2,3-diamino-benzoic acid methyl ester, and subsequent cyclization to form the 2-ethoxy-benzimidazole ring system google.compatsnap.comgoogle.com. The final step involves the N-alkylation with the trityl-protected biphenyl (B1667301) moiety to yield the target intermediate google.compatsnap.com.

A more streamlined approach is presented in patent EP3312174A1, which describes a "one-pot" method. This process starts with a candesartan cyclic compound and proceeds through tetrazole formation, hydrolysis, and the introduction of the trityl protecting group without the need to isolate and purify the intermediate products google.com. This method is highlighted as being more suitable for industrial-scale production due to its simplified operational process google.com.

Another patented approach focuses on the in-situ hydrolysis of the candesartan ethyl ester intermediate. Patent WO2007044244A2 describes a one-pot synthesis of candesartan where the ethyl ester is formed and then hydrolyzed with an alkali without being isolated google.com. This bypasses the need for distillation of the reaction mass containing azides, which is a significant advantage for industrial applications google.com.

The following table summarizes a patented multi-step synthesis of a trityl candesartan intermediate as described in patent CN101323610A google.comgoogle.com.

StepStarting MaterialsKey ReagentsProductYield
13-Nitrophthalic acid, MethanolThionyl chloride2-Methyl formate-6-nitro-benzoic acid99%
22-Methyl formate-6-nitro-benzoic acidChloroform, Sulfuric acid, Sodium azide (B81097)2-Amino-3-nitro-benzoic acid methyl ester90%
32-Amino-3-nitro-benzoic acid methyl esterConcentrated hydrochloric acid, SnCl₂·2H₂OMethyl 2,3-diamino-benzoate-
4Methyl 2,3-diamino-benzoateGlacial acetic acid, Tetraethyl orthoformate2-Ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazole61.6-69.5%
52-Ethoxy-4-formic acid methyl ester-3-hydrogen-benzimidazoleN-(triphenylmethyl)-5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, Potassium carbonateTrityl Candesartan Intermediate54.2%

Examination of Patent Claims Related to Impurity Control and Purification Strategies

The purity of this compound is critical for the quality of the final active pharmaceutical ingredient. Patent literature places significant emphasis on strategies to control and minimize impurities. This compound itself is often cited as a key process-related impurity in the synthesis of Trityl Candesartan when the hydrolysis of the ethyl ester of candesartan is incomplete google.com.

Patent CN104098550A provides a detailed method for refining crude trityl candesartan, which contains impurities such as bi-trityl candesartan, unreacted candesartan, and notably, trityl candesartan ethyl ester google.com. The initial crude product in one example contained 1.1% of trityl candesartan ethyl ester google.com. The patented purification process involves a two-step solvent treatment:

The crude product is first slurried in a solvent such as methanol, ethanol (B145695), or propanol (B110389) at a temperature between 40°C and 80°C, followed by cooling and filtration google.com.

The filtered solid is then dissolved in a second solvent like ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF) at 50-80°C, followed by the addition of acetonitrile (B52724) as an anti-solvent to induce crystallization google.com.

Other patents, such as US7884212B2 and EP1945629B1, also acknowledge the ethyl ester of trityl-protected candesartan as a potential impurity and set strict limits for its presence in the final product, typically not exceeding 0.10% to 0.15% epo.orggoogle.com. These patents focus on the deprotection step of trityl candesartan cilexetil, where the presence of such impurities can affect the quality of the final candesartan cilexetil epo.orggoogle.com.

The table below, based on data from patent CN104098550A, illustrates the effectiveness of the patented purification method on the impurity profile of trityl candesartan google.com.

Purification StagePurity (HPLC)Bi-trityl CandesartanCandesartanThis compound
Crude Product91.5%4.5%2.6%1.1%
After Methanol Slurry & Ethyl Acetate/Acetonitrile Recrystallization99.93%0.01%0.03%0.01%
After Ethanol Slurry & Ethyl Acetate/Acetonitrile Recrystallization99.90%0.03%0.05%0.01%
After Isopropanol Slurry & THF/Acetonitrile Recrystallization99.96%0.01%0.02%0.005%

Comparative Analysis of Different Patented Processes for Industrial Feasibility and Efficiency

The industrial feasibility and efficiency of synthesizing this compound and related compounds are judged by factors such as the number of steps, operational simplicity, yield, and the cost and safety of reagents and solvents.

The purification method detailed in CN104098550A is highly feasible for industrial application. It employs common industrial solvents, avoids complex chromatographic techniques, and achieves high purity and yield (up to 94.2%) google.com. This makes it a cost-effective and efficient method for producing high-quality trityl candesartan with very low levels of the ethyl ester impurity google.com.

Historical Development of Synthetic Approaches as Documented in Patent Filings

The evolution of the process chemistry for this compound and its subsequent conversion to candesartan cilexetil reflects a clear trend towards more efficient, safer, and industrially scalable methods.

Early patents, such as those referenced in WO2007094015A1 and US7884212B2, often described processes that necessitated purification by column chromatography, a technique that is generally not favored for large-scale industrial production due to its cost and solvent consumption google.comgoogle.com. For instance, EP 0 720 982 B1 describes a deprotection step using hydrochloric acid in methanol that results in low yields and requires chromatographic purification epo.orggoogle.com.

Subsequent patent filings demonstrate a concerted effort to overcome these limitations. A significant development was the move towards "one-pot" syntheses, as seen in EP3312174A1 and WO2007044244A2, which streamline the process by reducing the number of isolation steps, thereby improving efficiency and reducing waste google.comgoogle.com.

There has also been a clear evolution in the methods for deprotection of the trityl group. Patents like WO 2005/037821 introduced the use of organic acids, such as formic acid, or even just refluxing in methanol, to effect deprotection, aiming for cleaner reactions and avoiding the harsh conditions of strong mineral acids google.com. The use of Lewis acids was also explored as an alternative to improve the deprotection reaction google.com.

Furthermore, the development of highly specific and efficient purification techniques for key intermediates, as exemplified by patent CN104098550A, marks a mature stage in the process chemistry. Instead of relying on end-stage purification of the final API, the focus shifted to ensuring the high purity of intermediates like trityl candesartan, which in turn leads to a higher quality final product with a more favorable impurity profile google.com. This approach is indicative of a sophisticated understanding and control over the entire manufacturing process.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthesis protocols for N-Trityl Candesartan Ethyl Ester to minimize impurities?

  • Methodological Answer : The synthesis of this compound involves sensitive deprotection steps, such as removing the trityl group under acidic conditions. Impurities like ethyl candesartan or incomplete intermediates can form due to competing hydrolysis or side reactions. To mitigate this, researchers should optimize reaction parameters (e.g., temperature, solvent polarity, and acid concentration) and employ purification techniques like column chromatography or recrystallization. Monitoring via HPLC with UV detection ensures purity validation .

Q. How does the solubility profile of this compound vary across solvents, and what models best correlate this data?

  • Methodological Answer : Solubility increases with temperature in aprotic solvents like DMF and cyclohexanone. The modified Apelblat equation provides the best correlation (average relative deviation ≤1.9%), accounting for temperature-dependent solvent-solute interactions. Hydrogen bond basicity (β) and polarizability (π*) are critical parameters for predicting solubility trends in aprotic solvents .

Q. What analytical techniques are recommended for identifying and quantifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for detecting impurities such as desethyl derivatives or incomplete intermediates. Reference standards (e.g., N-Trityl Candesartan Cilexetil Methoxy Analogue) enable accurate quantification. X-ray diffraction confirms crystalline consistency and absence of polymorphic transitions during dissolution .

Advanced Research Questions

Q. What degradation pathways are observed for this compound under hydrolytic and oxidative conditions?

  • Methodological Answer : Under acidic hydrolysis (0.1M HCl), oxidative conditions (H₂O₂), or neutral aqueous media, the ester bond is prone to cleavage, yielding candesartan and ethyl alcohol derivatives. Alkaline conditions (0.1M NaOH) predominantly remove the ester group, generating O-desethyl impurities. Stability studies should employ accelerated degradation protocols with LC-MS to track degradation kinetics and identify byproducts .

Q. How do intermolecular interactions during dissolution affect the solubility and stability of this compound?

  • Methodological Answer : Solute-solvent interactions are quantified using Abraham solvation parameters (APi), Hansen solubility parameters (HPi), and Catalan parameters (CPi). Hydrogen bonding with aprotic solvents (e.g., DMF) enhances solubility, while polar protic solvents (e.g., methanol) may destabilize the ester bond. Molecular dynamics simulations can model these interactions to predict dissolution behavior .

Q. What are the implications of this compound’s crystalline structure on its dissolution kinetics?

  • Methodological Answer : X-ray diffraction confirms no polymorphic transitions during dissolution, ensuring consistent dissolution rates. However, crystal lattice energy and solvent penetration kinetics influence dissolution profiles. Studies using rotating disk apparatus (RDA) or intrinsic dissolution rate (IDR) measurements under biorelevant conditions (e.g., simulated intestinal fluid) are recommended to assess bioavailability implications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.